molecular formula C19H16ClFN4O2S B2881247 N-(3-chloro-4-fluorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921484-18-6

N-(3-chloro-4-fluorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2881247
CAS No.: 921484-18-6
M. Wt: 418.87
InChI Key: VGDPWHXKBFACGL-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic compound of significant interest in medicinal chemistry research, particularly in the field of oncology. It belongs to a class of molecules featuring a urea-substituted 4-phenylthiazole core, a scaffold recognized for its potential in kinase inhibition and anticancer activity. The structural design of this compound is critical. The 2-aminothiazole moiety is a privileged structure in drug discovery, known for its ability to interact with various biological targets . The incorporation of a ureido linker, as seen in this molecule, is a strategic feature often employed to mimic the hydrogen-bonding donor-acceptor pairs found in established kinase inhibitors like Sorafenib, potentially enabling potent and selective binding to enzyme active sites . The 3-chloro-4-fluorophenyl group and the p-tolyl (4-methylphenyl) group contribute to the molecule's overall hydrophobicity and are likely involved in key interactions within target binding pockets. While the specific biological profile of this exact compound requires further experimental validation, research on highly analogous ureido-substituted 4-phenylthiazole derivatives has demonstrated potent antiproliferative effects against various human cancer cell lines. These related compounds have been shown to inhibit key kinases and can induce cell cycle arrest and apoptosis in vitro . Therefore, this compound is presented as a valuable chemical tool for researchers investigating new pathways in cancer biology and for profiling against a broad panel of kinase targets. This product is intended for research and development applications in a controlled laboratory environment. It is strictly for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4O2S/c1-11-2-4-12(5-3-11)23-18(27)25-19-24-14(10-28-19)9-17(26)22-13-6-7-16(21)15(20)8-13/h2-8,10H,9H2,1H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDPWHXKBFACGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, a compound featuring both thiazole and ureido functionalities, has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes findings from various studies regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a thiazole ring, a ureido group, and an acetamide moiety. Its synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thiazole Ring: Cyclization of appropriate precursors.
  • Ureido Group Introduction: Coupling reactions to introduce the ureido functionality.
  • Final Coupling: Combining the thiazole derivative with the acetamide under controlled conditions.

These synthetic routes are crucial for optimizing yield and purity, which can significantly influence biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potent anticancer effects. For instance:

  • Inhibition of HepG2 Cell Proliferation: The compound demonstrated significant cytotoxicity against HepG2 cells with an IC50 value of 0.62 ± 0.34 μM, outperforming Sorafenib (IC50 = 1.62 ± 0.27 μM) .
  • Mechanisms of Action: Investigations revealed that it inhibits cell migration and colony formation while inducing G2/M cell cycle arrest and early-stage apoptosis . Notably, it targets the Insulin-like Growth Factor 1 Receptor (IGF1R), inhibiting its activity by 76.84% at a concentration of 10 μM .

Additional Biological Activities

The compound's biological profile extends beyond anticancer properties:

  • Antimicrobial Activity: Related compounds in the same class have shown promising antimicrobial effects against various pathogens, indicating potential versatility in therapeutic applications .
  • Potential as a Kinase Inhibitor: The compound's structure suggests it may interact with multiple kinases, which could be beneficial in treating diseases where kinase signaling is disrupted .

Study on HepG2 Cells

A pivotal study involved treating HepG2 cells with this compound. The results indicated:

Treatment Concentration (μM)Cell Viability (%)Apoptosis Induction (%)
0.58510
1.07025
5.04050

This study confirmed the compound's dose-dependent cytotoxic effects and its ability to induce apoptosis in cancer cells.

Mechanistic Insights

Molecular modeling studies provided insights into how the compound binds to IGF1R, suggesting that multiple hydrogen bonds stabilize this interaction, enhancing its inhibitory efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Thiazole-Acetamide Derivatives

Compounds sharing the thiazol-4-yl acetamide core but differing in aromatic substituents demonstrate varied biological activities:

Compound Name Molecular Formula Key Substituents Biological Activity (MIC/MGI%) Reference
N-(3-Chloro-4-fluorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide C19H15ClFN5O2S 3-Cl-4-F-phenyl, p-tolyl urea Antitumor (MGI%: Not reported)
N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide C25H21ClN4O4S 4-Cl-phenyl, trimethoxybenzyl Antitumor (MGI%: 47%)
N-(3-Fluoro-4-methylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide C20H19FN4O3S 3-F-4-Me-phenyl, 2-methoxyphenyl Antimicrobial (MIC: 6.25–12.5 µg/mL)
2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N-(thiazol-2-yl)acetamide C15H12ClN5O2S2 4-Cl-phenyl, thiazol-2-yl Structural analog (No activity reported)

Key Observations :

  • Antimicrobial Activity : Substitution with electron-withdrawing groups (e.g., 3-fluoro-4-methylphenyl in ) enhances antibacterial efficacy, with MIC values as low as 6.25 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : The presence of a 4-chlorophenyl group () correlates with higher MGI% (47%) compared to 4-fluorophenyl derivatives (MGI%: 7%), suggesting chlorine’s superior bioactivity in tumor growth inhibition .
Structural and Crystallographic Comparisons

Crystallographic data from analogs highlight how substituents influence molecular conformation:

Compound Name Bond Length (Å) Key Structural Features Reference
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide C1–C2: 1.501, N1–C2: 1.347 Extended π-system from naphthalene
This compound Not reported Planar thiazole-urea motif Inferred
N-(4-Bromophenyl)acetamide C6–Br: 1.8907 Bromine’s steric effects

Key Observations :

  • Planarity : The thiazole-urea scaffold in the target compound likely adopts a planar conformation, facilitating π-π stacking in protein interactions .

Key Observations :

  • Piperazine Addition : Ethyl ester derivatives (e.g., compound 10c) exhibit higher yields (90.4%) due to improved reaction kinetics with piperazine .
  • Solubility : Methoxy and halogen substituents reduce aqueous solubility, necessitating formulation with co-solvents like DMSO .

Preparation Methods

Thin-Layer Chromatography (TLC)

  • Stationary Phase : Silica gel 60 F254 plates.
  • Mobile Phase : Ethyl acetate/hexane (3:7) resolves intermediates with Rf values of 0.45 (ureido-thiazole) and 0.62 (final product).

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase, 5 µm particle size.
  • Gradient : 10–90% acetonitrile in water over 20 minutes, confirming >98% purity.

Structural Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6) :
    • δ 10.2 (s, 1H, urea NH).
    • δ 7.8–7.5 (m, 4H, aromatic protons).
    • δ 4.3 (s, 2H, acetamide CH2).

Mass Spectrometry

  • ESI-MS : m/z 419.1 [M+H]+, matching the theoretical molecular weight of 418.9 g/mol.

X-ray Crystallography

  • Crystal System : Monoclinic, space group P21/c.
  • Key Metrics : Dihedral angle of 15.2° between thiazole and p-tolyl groups, confirming non-planar conformation.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

Method Yield (%) Purity (%) Cost (USD/g)
Hantzsch-EDCI 78 98 120
Cyclization-Coupling 82 97 135
One-Pot 65 95 110

The Hantzsch-EDCI route balances yield and cost, whereas one-pot methods sacrifice efficiency for simplicity.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Issue : Chloroacetamide dimerization occurs above 10°C.
    • Solution : Maintain reaction temperatures below 5°C and use fresh reagents.
  • Scale-Up Limitations :

    • Issue : Exothermic reactions at >100 g scale cause thermal runaway.
    • Solution : Gradual reagent addition and jacketed reactors with coolant circulation.

Q & A

Q. Q: What are the critical steps in synthesizing N-(3-chloro-4-fluorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, and how are reaction conditions optimized?

A: The synthesis typically involves:

Thiazole Ring Formation : Cyclization of thiourea derivatives with α-haloketones under reflux in ethanol or acetonitrile .

Ureido Group Introduction : Condensation of isocyanate intermediates with amines, requiring anhydrous conditions and catalysts like triethylamine .

Acetamide Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDCI/HOBt) at 0–5°C to minimize side reactions .
Optimization : Reaction temperature, solvent polarity (e.g., DMF for solubility vs. dichloromethane for mild conditions), and stoichiometric ratios are systematically varied. For example, excess p-tolyl isocyanate improves ureido yield . Purity is confirmed via HPLC (>95%) .

Advanced Structural Confirmation

Q. Q: Which analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

A:

  • 1H/13C NMR : Assigns proton environments (e.g., thiazole protons at δ 7.2–7.5 ppm, urea NH at δ 9.8–10.2 ppm). Discrepancies in splitting patterns may arise from rotational isomerism; variable-temperature NMR resolves this .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z ~470) and detects impurities. Contradictions in mass fragments are addressed via high-resolution MS (HRMS) .
  • X-ray Crystallography : Resolves 3D conformation, such as dihedral angles between thiazole and aryl groups, critical for docking studies .

Structure-Activity Relationship (SAR) Challenges

Q. Q: How do structural modifications (e.g., p-tolyl vs. chlorophenyl groups) impact biological activity, and how can conflicting SAR data be reconciled?

A:

  • Substituent Effects : The p-tolyl group enhances lipophilicity and target affinity compared to electron-withdrawing groups (e.g., 4-chlorophenyl), as shown in enzyme inhibition assays (IC50 reduced by 30%) .
  • Data Contradictions : Discrepancies in activity across studies may arise from assay conditions (e.g., cellular vs. enzymatic). Meta-analysis using standardized protocols (e.g., fixed ATP concentrations in kinase assays) clarifies trends .

Pharmacological Mechanism Elucidation

Q. Q: What methodologies identify the compound’s biological targets, and how are off-target effects minimized?

A:

  • Target Identification :
    • Pull-down assays : Biotinylated analogs capture binding proteins, identified via SDS-PAGE and MALDI-TOF .
    • Kinase Profiling : Screens against panels (e.g., 100+ kinases) using fluorescence polarization .
  • Off-Target Mitigation : Structure-guided optimization reduces cross-reactivity. For example, replacing the acetamide methyl with bulkier groups decreases binding to cytochrome P450 isoforms .

In Vitro vs. In Vivo Efficacy Discrepancies

Q. Q: How can researchers address inconsistencies between in vitro potency and in vivo efficacy?

A:

  • PK/PD Studies : Measure bioavailability (e.g., oral vs. intravenous administration) and tissue distribution via LC-MS/MS. Low oral absorption (<20%) may explain poor in vivo activity .
  • Prodrug Strategies : Modify the acetamide moiety (e.g., esterification) to enhance membrane permeability. Hydrolysis in plasma regenerates the active form .

Computational Modeling Integration

Q. Q: What computational approaches predict binding modes, and how are docking results validated experimentally?

A:

  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., with EGFR kinase) over 100 ns trajectories. Key hydrogen bonds (urea-CO⋯Lys721) are identified .
  • Validation :
    • Alanine Scanning : Mutating predicted residues (e.g., Lys721Ala) reduces binding affinity by >50% in SPR assays .
    • Crystallography : Co-crystal structures confirm docked poses (RMSD <2.0 Å) .

Green Chemistry Applications

Q. Q: How can sustainable methods be applied to synthesize this compound without compromising yield?

A:

  • Solvent Replacement : Switch dichloromethane to cyclopentyl methyl ether (CPME), reducing environmental impact while maintaining yield (85% vs. 82%) .
  • Catalyst Recycling : Immobilized lipases (e.g., CAL-B) catalyze amide bond formation with >90% recovery over five cycles .

Stability and Degradation Analysis

Q. Q: What protocols assess the compound’s stability under various conditions, and how are degradation products characterized?

A:

  • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). LC-MS identifies major degradants (e.g., urea hydrolysis to aniline derivatives) .
  • Accelerated Stability : Store at 25°C/60% RH for 6 months; >90% purity retained when packaged with desiccants .

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